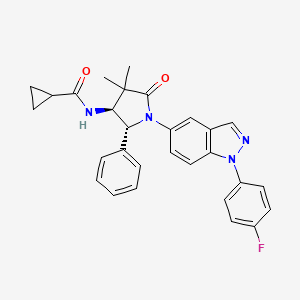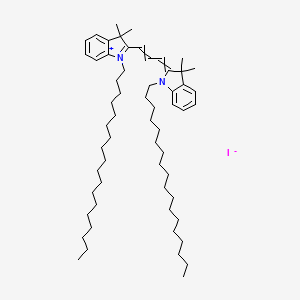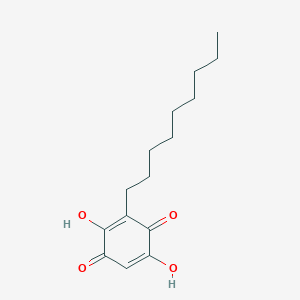![molecular formula C47H80O17 B11929948 2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B11929948.png)
2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
X 14868A is produced through a fermentation process involving the bacterium Actinomadura yumaensis . The fermentation broth containing the bacterium is prepared by inoculating spores or mycelia into a suitable medium and cultivating under aerobic conditions . The medium typically contains nutrients such as yeast extract, glucose, and various salts to support bacterial growth .
Industrial Production Methods
The industrial production of X 14868A involves large-scale fermentation using bioreactors. The fermentation process is carefully monitored to maintain optimal conditions for bacterial growth and antibiotic production . After fermentation, the antibiotic is extracted from the broth using solvent extraction techniques and purified through crystallization .
化学反応の分析
Types of Reactions
X 14868A undergoes various chemical reactions, including:
Oxidation: X 14868A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the polyether structure of X 14868A.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of X 14868A with modified polyether structures and functional groups .
科学的研究の応用
X 14868A has several scientific research applications, including:
Chemistry: Used as a model compound to study polyether antibiotics and their synthesis.
Biology: Investigated for its effects on cellular processes and its potential as an anticancer agent.
Industry: Employed in the agricultural industry to improve the health and productivity of livestock.
作用機序
X 14868A functions as an ionophore, forming complexes with monovalent cations such as sodium, potassium, and calcium . This complex formation facilitates the transport of these cations across cell membranes, disrupting the osmotic balance and inhibiting mitochondrial functions such as substrate oxidation and ATP hydrolysis . This disruption leads to cell death in the target organisms, particularly protozoa causing coccidiosis .
類似化合物との比較
Similar Compounds
Monensin: Another polyether antibiotic used as an anticoccidial agent.
Salinomycin: Known for its anticancer properties and used in veterinary medicine.
Lasalocid: Used as an anticoccidial and antibacterial agent in livestock.
Uniqueness of X 14868A
X 14868A is unique due to its higher efficacy and lower toxicity compared to other polyether antibiotics . It has a broader spectrum of activity against various species of coccidia and is more effective at lower doses .
特性
分子式 |
C47H80O17 |
|---|---|
分子量 |
917.1 g/mol |
IUPAC名 |
2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31-,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45-,46+,47-/m0/s1 |
InChIキー |
RWVUEZAROXKXRT-YBHBXVTESA-N |
異性体SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C |
正規SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


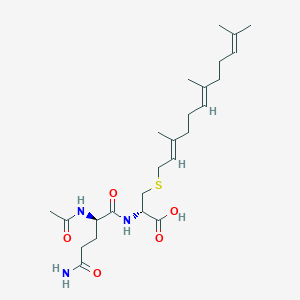



![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)

![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)
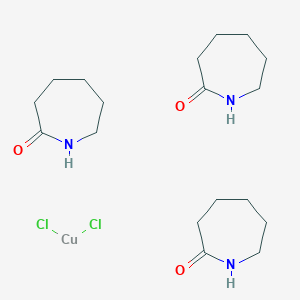

![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
